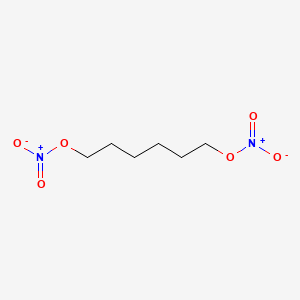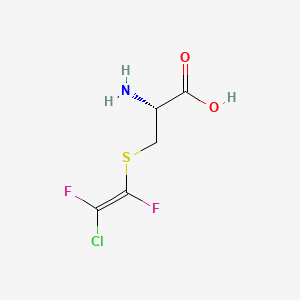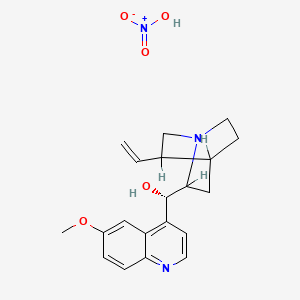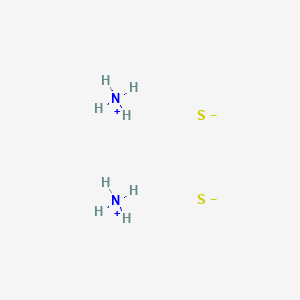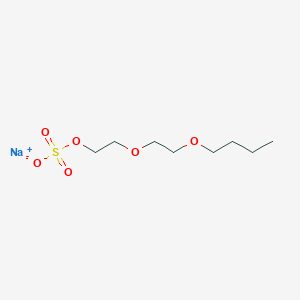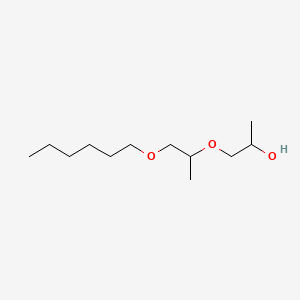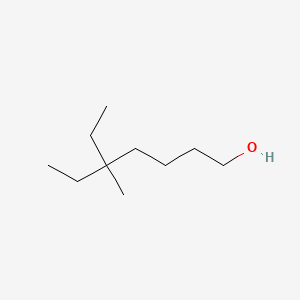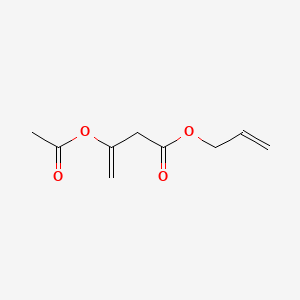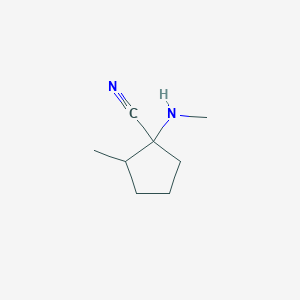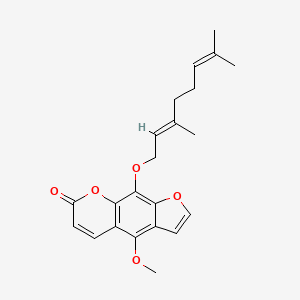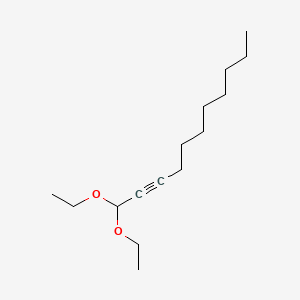
1,1-Diethoxyundec-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxyundec-2-yne is an organic compound with the molecular formula C15H28O2. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, 2-Undecyne, 1,1-diethoxy-. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
1,1-Diethoxyundec-2-yne can be synthesized through several methods. One common synthetic route involves the reaction of undec-2-yne with diethyl ether in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve larger-scale reactions with optimized conditions to increase yield and purity .
Análisis De Reacciones Químicas
1,1-Diethoxyundec-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-Diethoxyundec-2-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxyundec-2-yne involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1,1-Diethoxyundec-2-yne can be compared with other similar compounds, such as:
1,1-Diethoxydec-2-yne: Similar in structure but with a shorter carbon chain.
1,1-Diethoxydodec-2-yne: Similar in structure but with a longer carbon chain.
1,1-Diethoxyundec-3-yne: Similar in structure but with the triple bond located at a different position.
The uniqueness of this compound lies in its specific carbon chain length and the position of the triple bond, which can influence its reactivity and applications .
Propiedades
Número CAS |
84681-84-5 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
1,1-diethoxyundec-2-yne |
InChI |
InChI=1S/C15H28O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h15H,4-12H2,1-3H3 |
Clave InChI |
GRXUBRIOJWCPQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
